molecular formula C8H15Cl2N3 B13493158 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride

Cat. No.: B13493158
M. Wt: 224.13 g/mol
InChI Key: DJZGSZGFARVLAY-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring followed by the introduction of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(azetidin-3-yl)-1H-imidazole dihydrochloride
  • 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
  • 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride

Uniqueness

Compared to similar compounds, 5-(azetidin-3-yl)-1,4-dimethyl-1H-pyrazole dihydrochloride stands out due to its unique combination of the azetidine and pyrazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,4-dimethylpyrazole;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-6-3-10-11(2)8(6)7-4-9-5-7;;/h3,7,9H,4-5H2,1-2H3;2*1H

InChI Key

DJZGSZGFARVLAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2CNC2.Cl.Cl

Origin of Product

United States

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